3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound is characterized by the presence of a thiadiazine ring fused with a benzene ring, along with chlorine and methyl substituents. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,8-dimethylbenzenesulfonamide.
Cyclization: The key step involves the cyclization of the sulfonamide with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Cyclization Reactions: The thiadiazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and cyclized heterocyclic compounds .
Scientific Research Applications
3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in the development of new antibiotics and antiviral agents.
Industry: The compound is used in the development of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as potassium channels and AMPA receptors.
Pathways Involved: It modulates the activity of these targets, leading to effects such as antihypertensive action by inhibiting sodium reabsorption and anticancer activity by inducing apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its cardiovascular effects and potassium channel activation.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: Exhibits PI3Kδ inhibitory activity and is used in cancer research.
Uniqueness
3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide stands out due to its unique combination of chlorine and methyl substituents, which contribute to its distinct pharmacological profile and chemical reactivity .
Properties
Molecular Formula |
C9H9ClN2O2S |
---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
3-chloro-5,8-dimethyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-15(8,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
IXDTTXFAQFLNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
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